molecular formula C7H10N2O2 B079948 4-(Cyanoacetyl)morpholine CAS No. 15029-32-0

4-(Cyanoacetyl)morpholine

Cat. No. B079948
CAS RN: 15029-32-0
M. Wt: 154.17 g/mol
InChI Key: AUZPMUJGZZSMCP-UHFFFAOYSA-N
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Patent
US07183408B2

Procedure details

A nitrogen inerted reactor equipped with reflux condenser, nitrogen inlet and mechanical stirring is charged with morpholine (1.2 mol), methyl cyanoacetate (1.0 mol) and MtBE (52 mL). The homogeneous solution is heated to ca. 55° C. and stirred at that temperature for 12 to 18 hours. MtBE (33 mL) is added over ca. 15 minutes, and the solution is slowly cooled below 50° C. where nucleation becomes evident. Additional MTBE (66 μL) is added over a 1-hour period. During this time, the reaction is allowed to cool to near ambient temperature. After complete MtBE addition, the reaction is cooled with stirring to ca. 0° C. The resulting precipitate is collected via filtration and the cake is washed with additional MtBE (ca. 40 mL). The solid is dried under vacuum at ca. 45° C. to provide 3-morpholin-4-yl-3-oxo-propionitrile (139 g). This material is used in subsequent steps without further purification.
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
66 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([CH2:9][C:10](OC)=[O:11])#[N:8]>CC(OC)(C)C>[N:1]1([C:10](=[O:11])[CH2:9][C:7]#[N:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.2 mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
1 mol
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Two
Name
Quantity
66 μL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen inerted reactor equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, nitrogen inlet
STIRRING
Type
STIRRING
Details
stirred at that temperature for 12 to 18 hours
Duration
15 (± 3) h
ADDITION
Type
ADDITION
Details
MtBE (33 mL) is added over ca. 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
is slowly cooled below 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to near ambient temperature
ADDITION
Type
ADDITION
Details
After complete MtBE addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled
STIRRING
Type
STIRRING
Details
with stirring to ca. 0° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected via filtration
WASH
Type
WASH
Details
the cake is washed with additional MtBE (ca. 40 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum at ca. 45° C.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.